Imagabalin hydrochloride, also known by its investigational name PD-0332334, is a synthetic compound that acts as a ligand for the alpha-2-delta subunit of voltage-dependent calcium channels. It exhibits selectivity for the alpha-2-delta1 subunit over the alpha-2-delta2 subunit, which is significant in its pharmacological profile. Imagabalin was under development by Pfizer for the treatment of generalized anxiety disorder and other conditions, but its clinical development was ultimately terminated after reaching phase III trials due to insufficient efficacy data .
Imagabalin hydrochloride has the following chemical identifiers:
The compound belongs to the class of drugs known as gabapentinoids, which are primarily used for their anxiolytic and analgesic properties.
The synthesis of imagabalin hydrochloride has been explored through various methodologies. A highly efficient two-step synthesis process starting from R-3-methylhexanoic acid has been reported as a practical approach for industrial applications. This method allows for scalable production suitable for pharmaceutical manufacturing .
In addition to this, transamination processes have been utilized involving engineered enzymes to improve reaction yields. For instance, variants of Vibrio fluvialis aminotransferase have been engineered to enhance the transamination reaction efficiency, resulting in improved substrate specificity and reaction velocity .
The initial synthetic route involved multiple steps that were later streamlined into more efficient processes. The simplified synthesis often includes key intermediates that facilitate the production of imagabalin with higher yields and fewer by-products, making it more suitable for large-scale production .
Imagabalin hydrochloride has a chiral center, leading to its classification as a chiral beta-amino acid. The molecular structure consists of a long aliphatic chain with an amino group and a carboxylic acid functional group. The stereochemistry at the chiral center is crucial for its biological activity.
Imagabalin hydrochloride can undergo various chemical reactions typical of amino acids and their derivatives. These include:
The reactions typically require standard oxidizing agents or catalysts tailored to achieve desired transformations while maintaining selectivity towards the functional groups present in imagabalin .
Imagabalin exerts its effects primarily by binding to the alpha-2-delta subunit of voltage-dependent calcium channels. This interaction modulates calcium influx into neurons, which is crucial for neurotransmitter release and neuronal excitability.
The binding affinity of imagabalin to these channels leads to decreased excitatory neurotransmitter release, contributing to its potential anxiolytic and analgesic effects. This mechanism is similar to that of other gabapentinoids like gabapentin and pregabalin .
Imagabalin hydrochloride has been investigated primarily for its potential applications in treating:
Despite its promising pharmacological profile, further development was halted due to lack of sufficient clinical efficacy data during trials .
Imagabalin hydrochloride (PD-0332334) binds the extracellular α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) with high specificity. Structural studies reveal a fully encapsulated binding pocket within the dCache1 domain of α2δ-1, formed by residues Trp207, Val209, Tyr219, Trp225, Tyr238, Arg243, Trp245, Tyr452, Asp454, Ala455, Leu456, Thr463, and Asp493 [7]. Key interactions include:
This binding pocket exhibits steric and polarity constraints that exclude non-target α2δ isoforms. Ligand occupancy reduces VGCC surface expression by disrupting Rab11a-mediated endosomal recycling, thereby attenuating calcium channel density at neuronal membranes [7] [3].
Table 1: Key Binding Interactions of Imagabalin in α2δ-1 dCache1 Domain
Residue | Interaction Type | Functional Consequence |
---|---|---|
Arg243 | Bidentate H-bond with carboxylate | Critical for binding affinity; R243A mutation abolishes activity |
Asp493 | Salt bridge with amino group | D493A mutation reduces channel modulation |
Trp245 | Hydrophobic encapsulation | Stabilizes cyclohexyl ring orientation |
Tyr219 | π-stacking | Contributes to binding pocket architecture |
Imagabalin exhibits >10-fold selectivity for α2δ-1 over α2δ-2 subunits, differentiating it from gabapentin and pregabalin which bind both isoforms non-selectively [4] [5]. This selectivity arises from six divergent residues in the dCache1 domain:
Electrophysiological assays confirm functional correlates: Imagabalin inhibits α2δ-1-coupled calcium currents at IC₅₀ values ≤100 nM, while millimolar concentrations are required for α2δ-2-mediated effects [4] [9].
Table 2: Selectivity Profile Across α2δ Subunits
Subunit | Imagabalin Binding Affinity | Key Differentiating Residues |
---|---|---|
α2δ-1 | High (Kd ~59 nM) | Val209, Trp225, Tyr238 (hydrophobic pocket) |
α2δ-2 | Moderate (Kd ~153 nM) | His209, Phe225 (reduced hydrophobicity) |
α2δ-3/4 | Negligible | Leu209, Glu238 (steric clash/polarity mismatch) |
Acute imagabalin exposure reduces presynaptic Ca2+ influx through Cav2.1 (P/Q-type) channels by 20-30% without altering voltage-dependent activation kinetics. This modulates synaptic transmission via:
Chronic administration (≥72h) downregulates α2δ-1 trafficking to presynaptic terminals, decreasing channel density in the dorsal horn by 40-60% in nerve injury models. This normalizes pathological increases in synaptic wide dynamic range (WDR) neuronal activity, directly counteracting central sensitization [2] [9].
Imagabalin’s distinct pharmacodynamic profile derives from its structural optimization:
Table 3: Pharmacodynamic Comparison of Gabapentinoids
Parameter | Imagabalin HCl | Pregabalin | Gabapentin |
---|---|---|---|
α2δ-1 Selectivity | High (α2δ-1:α2δ-2 >10:1) | Low (1:1) | Low (1:1) |
Binding Site Encapsulation | Full (buried S.A.: 409Ų) | Partial | Partial |
Tmax (hr) | 1.5–2.5* | 1.0 | 2–3 |
Bioavailability | >90%* | >90% | 27–60% |
VGCC Inhibition at Clinical Doses | 25–30% | 20–25% | 15–20% |
Data from preclinical models [3] [4] [5] |
Mechanistically, imagabalin uniquely enhances recovery from inactivation of Cav2.1 channels at low concentrations (100 μM), a feature absent in other gabapentinoids. This permits physiological calcium flux during normal activity while suppressing pathological high-frequency firing [6] [10].
Summary of Key Mechanistic Distinctions:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8